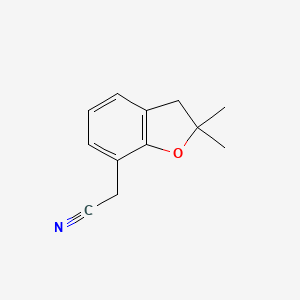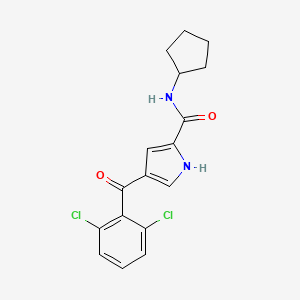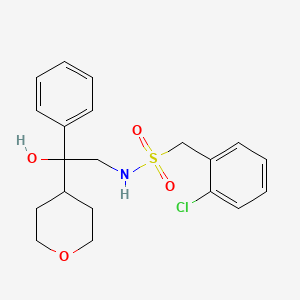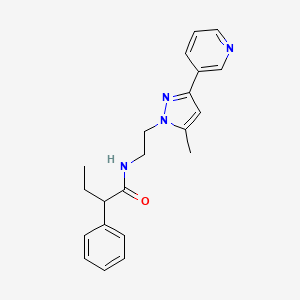![molecular formula C8H9ClN2O B2392695 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol CAS No. 2270915-07-4](/img/structure/B2392695.png)
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol, also known as 2-Chloro-N-methylpyrrolidin-3-ylmethanamine, is an organic compound with a wide range of applications in research and industry. It is a precursor for the synthesis of several other compounds, and has been used in various scientific research applications, including as a reagent in the synthesis of heterocyclic compounds and pharmaceuticals. In addition, it has been investigated for its biochemical and physiological effects, and is an important tool for lab experiments.
Scientific Research Applications
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol has been used as a reagent in the synthesis of heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of polymersization catalysts, and as a catalyst for the synthesis of polymers from styrene. In addition, it has been used in the synthesis of polyurethanes and polyurea-based polymers.
Mechanism of Action
Target of Action
Similar compounds with indole and pyridinium moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol” may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that “2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol” affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities associated with similar compounds , it can be inferred that “2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol” may have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol is an important tool for lab experiments, as it is relatively inexpensive and easy to obtain. It is also a relatively mild reagent, and can be used in a wide range of reactions. However, it is important to note that it is not suitable for use in reactions involving highly reactive compounds, as it may cause unwanted side reactions.
Future Directions
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol has a wide range of applications in research and industry, and there are many potential future directions for its use. These include further investigation of its biochemical and physiological effects, as well as its potential use as a catalyst for the synthesis of polymers from styrene and other monomers. In addition, its potential use in the synthesis of pharmaceuticals, heterocyclic compounds, and other organic compounds should be explored. Finally, its potential use in the synthesis of polyurethanes and other polymers should be investigated.
Synthesis Methods
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol can be synthesized through the reaction of 2-chloro-N-methylpyrrolidine with ethylene oxide. This reaction is catalyzed by a base, such as potassium carbonate, and takes place at a temperature of around 80-90°C. The product of this reaction is then isolated and purified by distillation.
properties
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylideneamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,6,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMERCPEVLIJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2392612.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)


![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)


